![molecular formula C23H21N3O4 B2931836 1-[(3-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902919-54-4](/img/structure/B2931836.png)

1-[(3-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

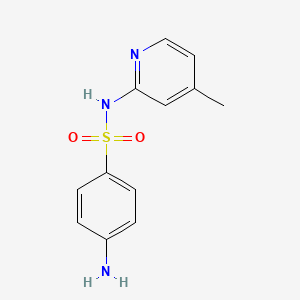

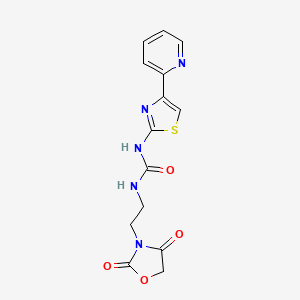

The compound is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . Pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been studied as potential inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage .

Synthesis Analysis

A novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues have been synthesized and evaluated for their inhibitory activity towards PARP-1 . The synthesized compounds showed promising activity where some compounds emerged as potent PARP-1 inhibitors .Chemical Reactions Analysis

The synthesized compounds were evaluated for their PARP-1 inhibitory activity . Most of the synthesized compounds displayed excellent inhibitory activities against PARP-1 .Scientific Research Applications

Synthesis and Structural Analysis

Compounds with complex structures including pyrido[2,3-d]pyrimidine-2,4-dione derivatives are of significant interest due to their potential applications in various fields such as materials science, pharmaceuticals, and organic chemistry. For instance, the study by Sarıpınar et al. (2006) demonstrates the synthesis of functionalized 1H-Pyrimidine-2-ones/thiones, alongside pyridazine and imidazole derivatives, showcasing the versatility of pyrimidine derivatives in organic synthesis and the potential for generating a wide array of compounds for further applications (Sarıpınar et al., 2006).

Crystallography and Molecular Structures

The crystal structures of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have been extensively studied to understand their molecular conformations and interactions. Research by Trilleras et al. (2009) on 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones reveals insights into their molecular and crystal structures, contributing to the understanding of how structural variations influence the properties of these compounds (Trilleras et al., 2009).

Antimicrobial Activity

The antimicrobial potential of pyrimidine derivatives makes them subjects of interest in the development of new therapeutic agents. Younes et al. (2013) synthesized new pyrimido[5′,4′:5,6]pyrano[2,3‐d][1,3,2]thiazaphosphinine derivatives and tested their inhibitory effects against various microorganisms, demonstrating the applicability of pyrimidine derivatives in antimicrobial studies (Younes et al., 2013).

Optical and Nonlinear Optical Properties

Pyrimidine derivatives are also explored for their optical and nonlinear optical properties, making them suitable for applications in materials science, particularly in the development of optical devices. An experimental and computational study by Mohan et al. (2020) on pyrimidine-based bis-uracil derivatives highlighted their potential as candidates for optical and nonlinear optical applications, including drug discovery (Mohan et al., 2020).

Mechanism of Action

PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .

Future Directions

properties

IUPAC Name |

1-[(3-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4/c1-29-18-10-8-16(9-11-18)14-26-22(27)20-7-4-12-24-21(20)25(23(26)28)15-17-5-3-6-19(13-17)30-2/h3-13H,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWZUPXJIPPETF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dimethyl-3-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2931753.png)

![4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-methylbenzenecarboxylate](/img/structure/B2931756.png)

![4-chloro-N-((1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfonyl)-N-(4-methoxyphenyl)benzamide](/img/structure/B2931758.png)

![2-[(3-methylphenoxy)methyl]-N-[3-(1H-tetrazol-1-yl)phenyl]furan-3-carboxamide](/img/structure/B2931760.png)

![2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane](/img/structure/B2931767.png)

![6-ethyl-2,5-dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2931769.png)

![4-[(6-Phenylpyrimidin-4-yl)oxymethyl]-N-propan-2-ylpiperidine-1-carboxamide](/img/structure/B2931770.png)

![N-[(4-Ethylphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2931771.png)